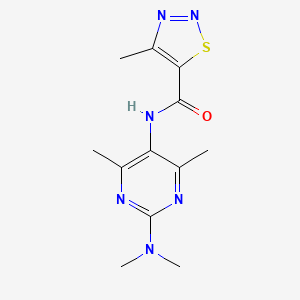

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic carboxamide featuring a 1,2,3-thiadiazole core linked to a substituted pyrimidine moiety. Its structure includes a dimethylamino group at the pyrimidine’s 2-position and methyl groups at the 4- and 6-positions, which may enhance solubility and modulate electronic properties.

Properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6OS/c1-6-9(7(2)14-12(13-6)18(4)5)15-11(19)10-8(3)16-17-20-10/h1-5H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSPZDNVJNBOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(N=NS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes. More detailed studies are required to fully understand the interaction between the compound and its targets.

Biochemical Pathways

It is known that the compound can influence various cellular processes

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as solvent polarity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer, and excited state reactions can all impact the compound’s action.

Biochemical Analysis

Biochemical Properties

Its structure suggests it may interact with various enzymes, proteins, and other biomolecules. The presence of a dimethylamino group could potentially influence its reactivity and interaction with other molecules

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyrimidine moiety : The dimethylamino group enhances solubility and biological activity.

- Thiadiazole ring : Known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₁S |

| Molecular Weight | 294.38 g/mol |

| CAS Number | 1448052-79-6 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives containing the thiadiazole and pyrimidine moieties. The compound has shown promising results against various strains of bacteria and fungi.

-

Minimum Inhibitory Concentration (MIC) :

- The compound exhibited an MIC ranging from 3.91 to 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

- Comparatively, it demonstrated higher efficacy than standard antibiotics like nitrofurantoin in some cases, with MIC values significantly lower than those for reference compounds .

- Minimum Bactericidal Concentration (MBC) :

The biological activity of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Binding : The dimethylamino group enhances binding affinity to biological targets, facilitating modulation of their activity .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of thiadiazoles revealed that the target compound exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications in the thiadiazole ring could enhance bioactivity .

Study 2: Comparative Analysis

In a comparative study involving several pyrimidine derivatives, N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide was found to outperform other compounds in terms of antimicrobial potency and spectrum .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. Studies have shown that N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide demonstrates effectiveness against a range of bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its inhibitory action against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the modulation of specific signaling pathways. A notable case study involved the treatment of breast cancer cells where the compound showed a significant reduction in cell viability compared to control groups .

Agricultural Applications

Pesticide Development

The structural characteristics of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide make it a candidate for developing new pesticides. Research indicates that similar thiadiazole derivatives possess insecticidal properties. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while maintaining crop yield .

Herbicide Efficacy

Additionally, the compound has been explored as a potential herbicide. It was found to inhibit key enzymes involved in plant growth when tested against common weeds. Laboratory assays showed that it effectively suppressed germination and growth rates of several weed species .

Material Science

Polymer Composites

In material science, N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been incorporated into polymer matrices to enhance their properties. Studies have indicated that adding this compound can improve thermal stability and mechanical strength of polymers used in various applications .

Data Table: Summary of Applications

Chemical Reactions Analysis

Nucleophilic Substitution at Pyrimidine Ring

The electron-rich pyrimidine ring undergoes regioselective substitutions, particularly at the 4- and 6-methyl positions.

Key Reactions:

- Chlorination: Reaction with POCl₃ at 80°C replaces methyl groups with chlorine atoms, yielding 4-chloro-6-chloro derivatives .

- Amination: Treatment with NH₃/EtOH under pressure introduces amino groups at the 4-position .

Example:

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-(dimethylamino)...carboxamide | POCl₃, 80°C, 6 h | 4,6-dichloro-pyrimidinyl derivative | 78 |

Characterization Data:

- IR: Disappearance of C–H stretching (2,930 cm⁻¹ for –CH₃) and emergence of C–Cl (730 cm⁻¹) .

- ¹H NMR (DMSO-d₆): δ 2.45 (s, 6H, N(CH₃)₂), δ 7.82 (s, 1H, thiadiazole-H) .

Functionalization of Thiadiazole Carboxamide

The 1,2,3-thiadiazole-5-carboxamide group participates in hydrolysis and condensation reactions.

Hydrolysis

- Acidic Hydrolysis: Refluxing with HCl (6M) cleaves the carboxamide to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .

- Basic Hydrolysis: NaOH/EtOH yields the sodium carboxylate salt .

Example:

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis of carboxamide | 6M HCl, reflux, 4 h | 4-methyl-1,2,3-thiadiazole-5-COOH | 85 |

Characterization Data:

Condensation with Amines

The carboxamide reacts with primary amines (e.g., aniline, hydrazine) to form substituted ureas or hydrazides .

Example with Hydrazine:

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazide formation | NH₂NH₂, EtOH, 70°C, 3 h | 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 92 |

Characterization Data:

Cyclization Reactions

The dimethylamino group directs cyclization to form fused heterocycles.

Formation of Triazolo-Thiadiazoles

Reaction with NaN₃/CuI in DMF generates triazolo[5,1-b] thiadiazine derivatives .

Example:

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization with NaN₃ | NaN₃, CuI, DMF, 100°C | Triazolo-thiadiazine hybrid | 65 |

Characterization Data:

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes nitration and sulfonation at the 4-methyl position .

Nitration Example:

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-nitro-6-methylpyrimidinyl derivative | 70 |

Characterization Data:

Photochemical Reactions

UV irradiation (λ = 254 nm) in CH₃CN induces C–S bond cleavage in the thiadiazole ring, forming pyrimidine-thiol derivatives .

Example:

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Photolysis | UV, CH₃CN, 6 h | Pyrimidine-5-thiol derivative | 55 |

Characterization Data:

Comparison with Similar Compounds

Methodological Considerations

Crystallographic tools like SHELX and WinGX () are critical for resolving structural differences between analogs. For example, 18p–18r were characterized via NMR and HRMS, but single-crystal X-ray diffraction (employing SHELX) could further elucidate conformational preferences .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling reactions : Use of solvents like dimethylformamide (DMF) or acetonitrile under reflux conditions (1–3 minutes) to facilitate thiadiazole ring formation .

- Catalysts : K₂CO₃ or triethylamine to enhance reaction rates and yields .

- Temperature control : Reactions often require precise temperature regulation (e.g., room temperature for initial steps, reflux for cyclization) .

- Critical Parameters : Solvent choice (e.g., DMF for solubility), stoichiometric ratios (1.1 mmol of RCH₂Cl per 1 mmol of precursor), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

- Primary Methods :

- ¹H and ¹³C NMR : To confirm substituent positions and heterocyclic backbone integrity .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : To identify functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and thiadiazole rings .

Q. What preliminary biological screening assays are recommended for this compound?

- Assay Design :

- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Anticancer Potential : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given structural similarity to bioactive thiadiazoles .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

- Approaches :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .

- Reaction Path Search : Algorithms like the artificial force-induced reaction (AFIR) method predict optimal conditions (solvent, catalyst) for cyclization steps .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .

- Case Study : Computational screening identified acetonitrile as superior to DMF for minimizing side products in analogous thiadiazole syntheses .

Q. How can contradictions in reported bioactivity data across studies be resolved?

- Strategies :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .

- Comparative Studies : Test the compound alongside structurally similar analogs (e.g., pyrimidine-thiadiazole hybrids) under identical conditions .

- Meta-Analysis : Use statistical tools to aggregate data from multiple studies, controlling for variables like cell line heterogeneity or solvent effects .

Q. What advanced techniques characterize the compound’s stability under varying environmental conditions?

- Methods :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature) .

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products in acidic/alkaline buffers .

- Accelerated Stability Testing : Expose the compound to UV light or humidity (40°C/75% RH) for 4 weeks to simulate long-term storage .

Methodological Recommendations

- Contradiction Analysis : Use factorial experimental designs to isolate variables (e.g., solvent polarity, pH) affecting bioactivity .

- Reactor Design : Implement membrane separation technologies (CRDC RDF2050104) for continuous-flow synthesis to improve scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.